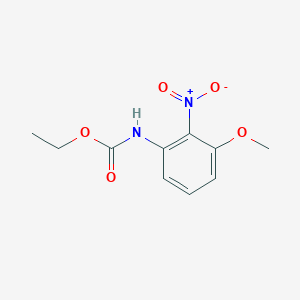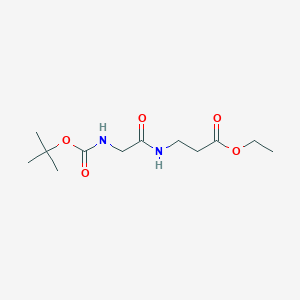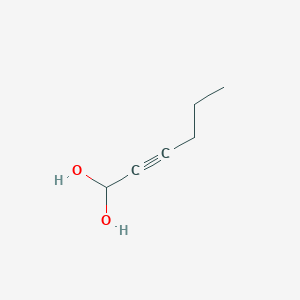![molecular formula C5H6BrN3O2S B8460678 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole](/img/structure/B8460678.png)
5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole
概要
説明
5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole is a chemical compound belonging to the class of 1,2,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy and bromoacetamido groups in the structure of this compound imparts unique chemical properties that make it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction leads to the formation of the desired thiadiazole derivative, which can be further modified to introduce the bromoacetamido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiadiazole derivatives.
科学的研究の応用
Biology: It has been evaluated for its antimicrobial and anticancer properties.
Industry: 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole and its derivatives are used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
5-Methyl-1,2,4-thiadiazole: Another thiadiazole derivative with distinct chemical properties.
4-Amino-1,2,4-thiadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
5-Bromoacetamido-3-methoxy-[1,2,4]thiadiazole stands out due to the presence of both methoxy and bromoacetamido groups, which impart unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C5H6BrN3O2S |
|---|---|
分子量 |
252.09 g/mol |
IUPAC名 |
2-bromo-N-(3-methoxy-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H6BrN3O2S/c1-11-4-8-5(12-9-4)7-3(10)2-6/h2H2,1H3,(H,7,8,9,10) |
InChIキー |
USFVRYGJAKLMSX-UHFFFAOYSA-N |
正規SMILES |
COC1=NSC(=N1)NC(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B8460598.png)


![7-Hydroxy-2-methylbenzo[b]furan-4-carbaldehyde](/img/structure/B8460632.png)

![2-[(Cyclopentylcarbonyl)amino]butanoic acid](/img/structure/B8460645.png)








